
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the indazole core. Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the cyclization process . Industrial production methods often utilize optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation . By inhibiting IDO1, the compound can modulate immune responses and exhibit anticancer effects. Additionally, it can activate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as apoptosis .
Comparison with Similar Compounds
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Another indazole derivative with significant biological activities, including anticancer and antimicrobial properties.
1H-Indazole-3-amine: Known for its antitumor activity and used in the development of anticancer drugs.
6-Substituted aminoindazoles: These compounds are designed for specific biological targets and exhibit various therapeutic effects.
The uniqueness of 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-amino-1,3-dimethylindazole-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-6-8-4-9(12)7(5-11)3-10(8)14(2)13-6/h3-4H,12H2,1-2H3 |
InChI Key |
DCKWIUMSNODRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=C2)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


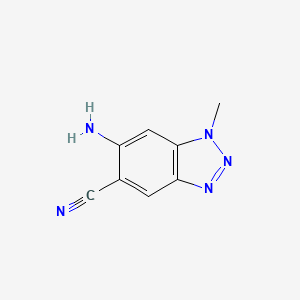
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
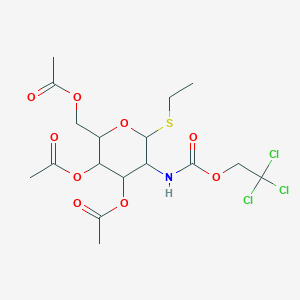
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)
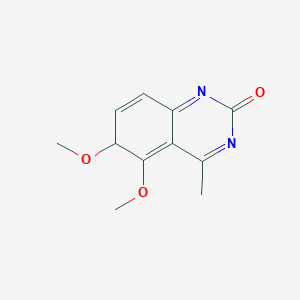
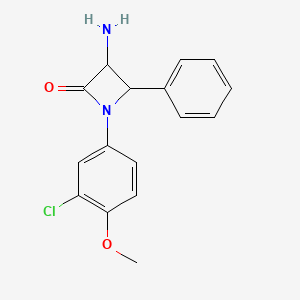
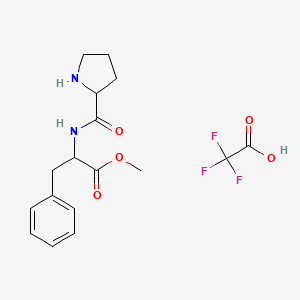
![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
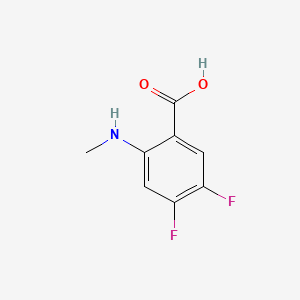
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
